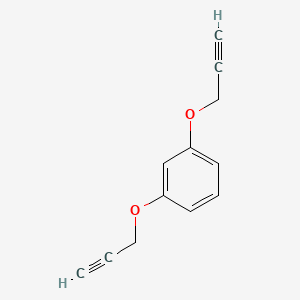

1,3-Bis(2-propynyloxy)benzene

描述

1,3-Bis(2-propynyloxy)benzene is an organic compound with the molecular formula C₁₂H₁₀O₂. It is also known as 1,3-bis(propargyloxy)benzene. This compound is characterized by the presence of two propynyloxy groups attached to a benzene ring at the 1 and 3 positions. It is a white to light yellow powder or crystalline solid with a melting point of approximately 40°C .

准备方法

Synthetic Routes and Reaction Conditions

1,3-Bis(2-propynyloxy)benzene can be synthesized through the reaction of 1,3-dihydroxybenzene (resorcinol) with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C6H4(OH)2+2BrCH2C≡CH→C6H4(OCH2C≡CH)2+2KBr

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Cycloaddition Reactions

The terminal alkynes in 1,3-bis(2-propynyloxy)benzene participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole derivatives. This "click chemistry" reaction is regioselective, producing 1,4-disubstituted triazoles under mild conditions .

Example Reaction:

this compound + Azide → C-Symmetric triazolophanes

Conditions:

| Product | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| 1,4-Disubstituted triazole | CuI | 12 h | 85% |

| Bis-triazole macrocycle | CuSO₄/NaAsc | 24 h | 78% |

Nucleophilic Substitution

The propargyl ether groups undergo substitution reactions with nucleophiles. In synthetic protocols, this compound serves as a precursor for diaryl ethers via base-mediated coupling .

Example Reaction:

this compound + Phenol → 1,3-Diaryloxybenzene

Conditions:

Oxidation

The alkyne groups oxidize to ketones or carboxylic acids under strong oxidizing conditions:

Reagents: KMnO₄ (acidic conditions), CrO₃

Product: 1,3-Bis(2-oxopropoxy)benzene

Reduction

Hydrogenation reduces alkynes to alkanes:

Conditions: H₂, Pd/C, RT

Product: 1,3-Bis(propoxy)benzene

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and halogenation at the para positions relative to the ether linkages :

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 1,3-Bis(2-propynyloxy)-5-nitrobenzene |

| Bromination | Br₂/FeBr₃ | 25°C, 1 h | 1,3-Bis(2-propynyloxy)-5-bromobenzene |

Polymerization

The compound acts as a monomer in step-growth polymerization, forming poly(ether acetylene)s with conjugated backbones:

Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Solvent: Toluene, 80°C

-

Molecular Weight: Mₙ = 8,500–12,000 Da

Complexation with Metals

The alkynes coordinate to transition metals (e.g., Ag⁺, Cu⁺), forming stable complexes used in catalysis:

Example:

this compound + AgNO₃ → [Ag(C₁₂H₁₀O₂)]NO₃

Stability Constant (log K): 4.2 ± 0.3 (in methanol)

Key Research Findings

-

Regioselectivity in CuAAC: The 1,3-substitution pattern directs triazole formation exclusively at the terminal alkynes, avoiding side reactions .

-

Anionophoric Activity: Derivatives with electron-withdrawing groups exhibit enhanced ion transport efficiency (up to 789-fold increase with –CF₃ substituents).

-

Thermal Stability: Decomposition begins at 210°C (TGA data), making it suitable for high-temperature applications .

科学研究应用

Applications in Organic Chemistry

1,3-Bis(2-propynyloxy)benzene is utilized in the synthesis of various derivatives and complex molecules:

- Synthesis of C2-Symmetric Triazolophane: This compound serves as a key building block in synthesizing triazolophanes, which are important for creating functional materials.

- Labeling Biomolecules: The compound's ability to participate in click reactions allows for the labeling of biomolecules, facilitating tracking within biological systems. This property is crucial for therapeutic applications and understanding mechanisms of action.

The biochemical properties of this compound highlight its potential for therapeutic use:

- Anionophoric Activity: The compound exhibits potent anionophoric activity through anion exchange mechanisms. Modifications with strong electron-withdrawing groups can significantly enhance this activity—up to 789-fold—making it a candidate for drug delivery systems or as a therapeutic agent.

Case Studies

Several studies illustrate the practical applications of this compound:

- Study on COF Functionalization: Research demonstrated that incorporating this compound into COFs improved their catalytic properties for reactions such as Suzuki–Miyaura coupling, achieving yields between 96% to 98% while maintaining excellent recyclability .

- Biological Interaction Studies: Interaction studies have shown that modifications to this compound can enhance its reactivity with biological macromolecules, providing insights into its potential therapeutic mechanisms.

作用机制

The mechanism of action of 1,3-Bis(2-propynyloxy)benzene largely depends on the specific reactions it undergoes. In click chemistry, for example, the compound reacts with azides to form triazoles through a copper-catalyzed cycloaddition reaction. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.

相似化合物的比较

Similar Compounds

1,4-Bis(2-propynyloxy)benzene: Similar structure but with propynyloxy groups at the 1 and 4 positions.

1,3-Bis(2-ethenoxyethoxy)benzene: Contains ethenoxyethoxy groups instead of propynyloxy groups.

1,3-Bis(2-bromoethenyl)benzene: Contains bromoethenyl groups instead of propynyloxy groups.

Uniqueness

1,3-Bis(2-propynyloxy)benzene is unique due to its specific substitution pattern and the presence of terminal alkyne groups, which make it highly reactive in click chemistry and other synthetic applications. Its ability to form stable triazole rings through cycloaddition reactions distinguishes it from other similar compounds.

生物活性

1,3-Bis(2-propynyloxy)benzene, also known by its CAS number 26627-36-1, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

The compound features two propynyl ether groups attached to a benzene ring, which contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through electrophilic aromatic substitution and covalent bonding. Here are some key mechanisms:

- Electrophilic Aromatic Substitution : This common reaction allows the compound to modify proteins and enzymes, potentially altering their functions and leading to diverse physiological effects .

- Covalent Bond Formation : The alkyne groups in the structure facilitate the formation of stable triazole linkages through click chemistry reactions, which are crucial in synthesizing complex biomolecules .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

A study investigated the effects of this compound on cancer cell lines. The compound was found to inhibit cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism involved modulation of apoptosis-related proteins.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

This data highlights the dose-dependent nature of its antitumor activity.

Antimicrobial Studies

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 15 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

These findings suggest that the compound possesses considerable antimicrobial potential.

常见问题

Basic Questions

Q. What are the recommended laboratory synthesis methods for 1,3-Bis(2-propynyloxy)benzene?

A common approach involves refluxing substituted benzaldehyde derivatives with a triazole precursor in absolute ethanol under acidic conditions (e.g., glacial acetic acid). After reflux, solvent removal under reduced pressure yields the solid product, which is filtered and purified via recrystallization . Alternative methods may use halogenated alkoxybenzene intermediates, as seen in analogous syntheses of bis(halopropoxy)benzenes .

Q. What safety precautions are critical when handling this compound?

The compound is classified as harmful if swallowed (H302) and causes severe eye irritation (H319). Mandatory precautions include wearing gloves, eye protection, and lab coats. Immediate rinsing with water is required for eye exposure, and medical advice should be sought for persistent symptoms. Avoid ingestion or inhalation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- IR spectroscopy to confirm functional groups (e.g., alkoxy or propynyl stretches).

- <sup>1</sup>H NMR for structural elucidation of aromatic and propynyl protons.

- Melting point analysis to assess purity, with typical ranges reported for related derivatives (e.g., 173–178°C) .

Q. How should researchers store and dispose of this compound?

Store in sealed containers at room temperature, away from moisture. Dispose via approved waste facilities to avoid environmental contamination. Follow institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can SHELX software refine crystallographic data for this compound derivatives?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Inputting initial structure solutions (e.g., from SHELXD/SHELXS).

- Applying restraints for disordered propynyloxy groups.

- Validating against high-resolution data or twinned crystals using SHELXPRO for macromolecular interfaces .

Q. What mechanistic insights explain the reactivity of propynyloxy groups in nucleophilic substitutions?

The electron-deficient propynyloxy moiety enhances electrophilicity at the benzene ring, facilitating nucleophilic attacks. Computational studies (e.g., HOMO-LUMO analysis) reveal charge distribution patterns, guiding predictions of regioselectivity in reactions with amines or alcohols .

Q. How can conflicting spectroscopic data for alkoxybenzene derivatives be resolved?

Cross-validate using complementary techniques:

- X-ray crystallography to resolve structural ambiguities (e.g., intermolecular C–H···π interactions in crystal packing).

- Mass spectrometry to confirm molecular weight.

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What computational tools predict synthetic pathways for this compound derivatives?

Retrosynthetic AI models (e.g., Template_relevance Reaxys) analyze feasible routes using databases like BKMS_METABOLIC. These tools prioritize one-step syntheses, minimizing byproducts and optimizing yields .

Q. How does molecular symmetry influence crystallographic packing in alkoxybenzene derivatives?

Symmetric 1,3-disubstitution promotes dense packing via π-π stacking and hydrogen bonding. For example, two-fold rotational axes in asymmetric units stabilize crystal lattices through intermolecular C–H···centroid interactions .

Q. What are the challenges in scaling up the synthesis of this compound for batch production?

Key issues include:

- Solvent selection : Ethanol/acetone mixtures may require recycling for cost efficiency.

- Purification : Recrystallization from chloroform/ethyl acetate demands precise temperature control.

- Safety : Mitigating risks of exothermic reactions during reflux .

属性

IUPAC Name |

1,3-bis(prop-2-ynoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRDPYWXTZGWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。